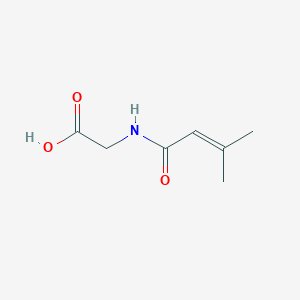
3-Methylcrotonylglycine
Overview
Description
3-Methylcrotonylglycine is an acyl glycine, a normal amino acid metabolite found in urine. It is a minor metabolite of fatty acids and is often associated with metabolic disorders such as 3-methylcrotonyl-CoA carboxylase deficiency . This compound is characterized by its role in leucine catabolism and is used as a diagnostic marker for organic acidemias .
Scientific Research Applications
3-Methylcrotonylglycine has diverse applications in scientific research:
Chemistry: Used as a model compound to study acyl glycine metabolism and reactions.
Biology: Investigated for its role in metabolic pathways and its impact on mitochondrial function.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
Target of Action
3-Methylcrotonylglycine primarily targets the 3-methylcrotonyl-CoA carboxylase (MCC) enzyme . This enzyme is involved in the catabolism of leucine, an essential amino acid . MCC is a biotin-dependent enzyme that consists of alpha and beta subunits . The MCCC1 and MCCC2 genes encode these subunits .
Mode of Action
This compound disrupts the normal function of the MCC enzyme . It inhibits the enzyme’s ability to convert 3-methylcrotonyl-CoA to 3-methylglutaconyl-CoA, a critical step in the leucine catabolism pathway . This disruption leads to an accumulation of this compound and a decrease in the production of 3-methylglutaconyl-CoA .
Biochemical Pathways
The accumulation of this compound affects the leucine catabolism pathway . This pathway is crucial for breaking down leucine into smaller molecules that the body can use or excrete . The disruption of this pathway leads to an imbalance in energy homeostasis and neurotransmission in the brain .
Pharmacokinetics
It is known that increased levels of this metabolite are found in patients suffering from leucine catabolic disorders, such as 3-methylcrotonyl-coa carboxylase deficiency .
Result of Action
The accumulation of this compound can lead to a variety of symptoms. These can range from asymptomatic to severe neurological symptoms . Some of the severe symptoms include metabolic crisis, ketoacidosis, and vomiting that may lead to coma and death without appropriate treatment . Other symptoms can include cardiomyopathy, developmental delays, leukodystrophy, necrotizing encephalopathy, respiratory failure, hypotonia, cerebral palsy, and failure to thrive .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, increased protein load or intercurrent infections can trigger acute episodes in patients with 3-methylcrotonyl-CoA carboxylase deficiency . Additionally, the manifestation of 3-methylcrotonyl-CoA carboxylase deficiency can vary even among family members who share a common environment and genetics .
Biochemical Analysis
Biochemical Properties
3-Methylcrotonylglycine is produced through the action of glycine N-acyltransferase, which catalyzes the chemical reaction: acyl-CoA + glycine < – > CoA + N-acylglycine . It interacts with various enzymes, proteins, and other biomolecules in the body. For instance, it is associated with the enzyme 3-methylcrotonyl-CoA carboxylase .
Cellular Effects
This compound influences cell function by interacting with various cellular processes. It inhibits CO2 production and mitochondrial complex II-III and creatine kinase activity in rat cerebral cortex preparations in a concentration-dependent manner . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it inhibits the Na+/K±ATPase in purified synaptic membranes from rat cerebrum .
Metabolic Pathways
This compound is involved in the metabolic pathway of fatty acids . It interacts with enzymes such as 3-methylcrotonyl-CoA carboxylase
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylcrotonylglycine can be synthesized through the reaction of 3-methylcrotonyl-CoA with glycine. This reaction is catalyzed by the enzyme glycine N-acyltransferase . The reaction conditions typically involve a buffered aqueous solution at physiological pH and temperature.
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological relevance. it can be produced in laboratory settings using chemical synthesis methods involving the reaction of 3-methylcrotonyl chloride with glycine in the presence of a base such as sodium hydroxide .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of 3-hydroxyisovaleric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the acyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products:
Oxidation: 3-Hydroxyisovaleric acid.
Reduction: Reduced forms of the acyl group.
Substitution: Various N-substituted glycines depending on the nucleophile used.
Comparison with Similar Compounds
3-Hydroxyisovaleric acid: A metabolite formed from the oxidation of 3-Methylcrotonylglycine.
3-Methylcrotonyl-CoA: The precursor in the synthesis of this compound.
N-Acylglycines: A class of compounds to which this compound belongs.
Uniqueness: this compound is unique due to its specific role in leucine catabolism and its diagnostic significance in metabolic disorders. Unlike other acyl glycines, it is closely associated with 3-methylcrotonyl-CoA carboxylase deficiency and serves as a critical biomarker for this condition .
Properties
IUPAC Name |
2-(3-methylbut-2-enoylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(2)3-6(9)8-4-7(10)11/h3H,4H2,1-2H3,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWQSHXPNKRLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50186641 | |
| Record name | beta-Methylcrotonylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Methylcrotonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33008-07-0 | |
| Record name | 3-Methylcrotonylglycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33008-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Methylcrotonylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033008070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Methylcrotonylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50186641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYLCROTONYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHG2SN5POH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Methylcrotonylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000459 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 3-Methylcrotonylglycine (3-MCG)?
A1: this compound (3-MCG) is a biochemical marker indicative of a metabolic disorder called 3-Methylcrotonyl-CoA carboxylase deficiency (3MCCD). This disorder disrupts the normal breakdown of the amino acid leucine. [, , , , , , , ]
Q2: How is 3-MCG formed?
A2: In 3MCCD, a deficiency in the enzyme 3-methylcrotonyl-CoA carboxylase (3-MCC) hinders the breakdown of leucine. Consequently, intermediary metabolites like 3-methylcrotonyl-CoA accumulate. This molecule then conjugates with glycine, forming 3-MCG, which is excreted in urine. [, , , , , , , ]
Q3: What are the downstream effects of 3-MCG accumulation in 3MCCD?
A3: Research suggests that 3-MCG, along with another metabolite, 3-methylcrotonic acid (3-MCA), can induce oxidative stress in the brain. Specifically, these metabolites have been shown to increase lipid peroxidation and protein oxidation in the cerebral cortex of young rats, which may contribute to neurological dysfunction in 3MCCD. [, , ] Additionally, 3-MCG can disrupt mitochondrial energy homeostasis and inhibit synaptic Na+,K+-ATPase activity in the brain of young rats, further contributing to neurological issues. [, ]
Q4: How does the presence of 3-MCG in urine help diagnose 3MCCD?
A4: The detection of elevated levels of 3-MCG in urine is a key diagnostic indicator of 3MCCD. Gas chromatography-mass spectrometry (GC-MS) is commonly used to identify and quantify 3-MCG in urine samples. [, , , , , , , , ]
Q5: Are there instances where 3-MCG is not detected in urine despite 3MCCD being present?
A5: Yes, there have been cases of 3MCCD where 3-MCG was absent or present in trace amounts in the urine. This highlights the potential for misdiagnosis if relying solely on urine organic acid analysis for diagnosis. []
Q6: What are the genetic causes of 3MCCD?
A6: 3MCCD is caused by mutations in either the MCCA or MCCB genes, both of which code for subunits of the 3-MCC enzyme. These mutations are autosomal recessive, meaning an individual must inherit two copies of the mutated gene (one from each parent) to develop the deficiency. [, , , , , , , , ]
Q7: What are the clinical manifestations of 3MCCD?
A7: 3MCCD presents with a wide range of clinical symptoms, from severe cases with neonatal onset to individuals who remain asymptomatic throughout their lives. Some common symptoms include developmental delay, seizures, hypotonia, failure to thrive, and metabolic acidosis. [, , , , , , , , , , , ]
Q8: How is 3MCCD diagnosed?
A8: Diagnosis typically involves a combination of:
- Newborn Screening: Detecting elevated 3-hydroxyisovalerylcarnitine (C5-OH) in blood spots through tandem mass spectrometry (MS/MS). [, , , , , , , , ]
- Urine Organic Acid Analysis: Identifying elevated 3-MCG and 3-hydroxyisovaleric acid (3-HIVA) in urine using techniques like gas chromatography-mass spectrometry (GC-MS). [, , , , , , , , , ]
- Enzyme Assay: Measuring 3-MCC enzyme activity in cultured fibroblasts or lymphocytes, which is significantly reduced in affected individuals. [, , , , , , , , ]
- Genetic Testing: Identifying mutations in the MCCA and MCCB genes to confirm the diagnosis. [, , , , , , , , , ]
Q9: What are the treatment options for 3MCCD?
A9: Treatment typically involves:
- Dietary Leucine Restriction: Reducing leucine intake through a specialized diet or formula. [, , , ]
- Carnitine Supplementation: Addressing secondary carnitine deficiency, which is common in 3MCCD, by supplementing with L-carnitine. [, , , , ]
- Glycine Supplementation: Supplementing with glycine may aid in the excretion of excess metabolites. [, , ]
- Biotin Supplementation: Although 3MCCD is generally considered biotin-unresponsive, some patients with specific mutations, like MCCA-R385S, have shown improvement with high-dose biotin therapy. [, ]
Q10: What are the current research areas in 3MCCD?
A10: Current research focuses on:
- Understanding the full spectrum of clinical presentations: While newborn screening has increased the detection of asymptomatic cases, research is ongoing to understand the factors influencing the variability in symptom severity. [, , ]
- Exploring the role of 3-MCG and other metabolites in disease pathogenesis: Studies are investigating the mechanisms by which these metabolites contribute to clinical symptoms, particularly neurological dysfunction. [, , , , ]
- Identifying novel mutations and their functional consequences: Research continues to uncover new mutations in MCCA and MCCB, and functional studies are crucial to determine their impact on enzyme activity. [, , , , , , , , , ]
- Developing new therapeutic strategies: There is a need to explore alternative treatment options, particularly for patients who do not respond well to current therapies or experience severe symptoms. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


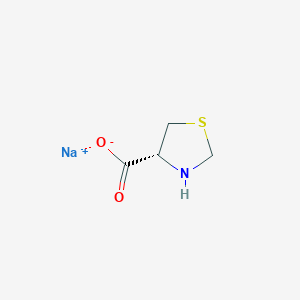
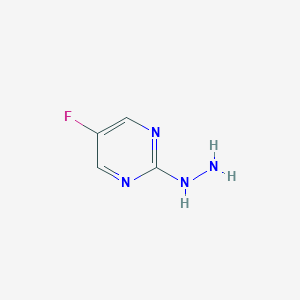
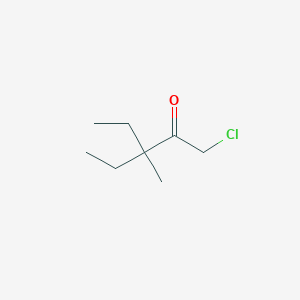
![4-Methoxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B26047.png)

![2-Oxabicyclo[2.2.1]heptan-3-one, 1,7,7-trimethyl-](/img/structure/B26053.png)
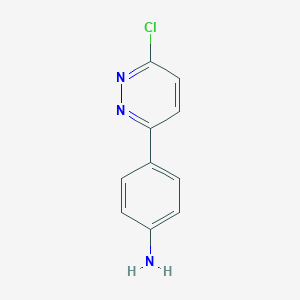
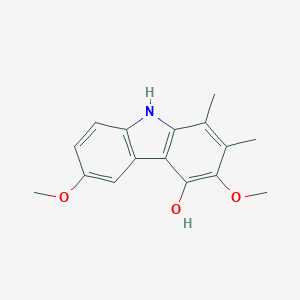



![4-methyl-3-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3-dihydrobenzimidazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one](/img/structure/B26070.png)
![(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate](/img/structure/B26071.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B26072.png)
